4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
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Overview
Description
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of benzofuran, chromenone, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-benzofuran-2-carboxylic acid with 6-hydroxy-2H-chromen-2-one in the presence of a dehydrating agent such as thionyl chloride. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is not fully understood but is believed to involve interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-acetylbenzofuran and 2-benzofuranyl methyl ketone.
Chromenone derivatives: Compounds such as 6-hydroxy-2H-chromen-2-one.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Uniqueness
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is unique due to its combination of three distinct heterocyclic systems
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O5S/c23-21-12-16(19-10-13-4-1-2-5-17(13)26-19)15-11-14(7-8-18(15)27-21)25-22(24)20-6-3-9-28-20/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWMQJWZLKZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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